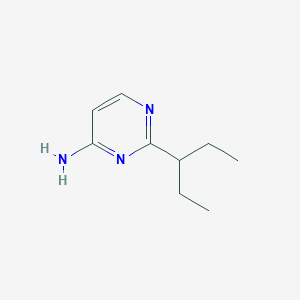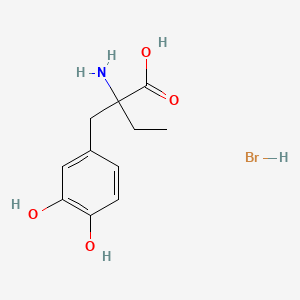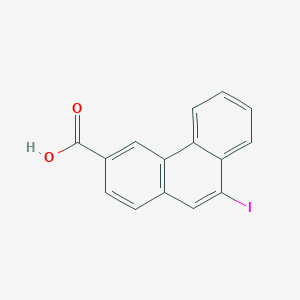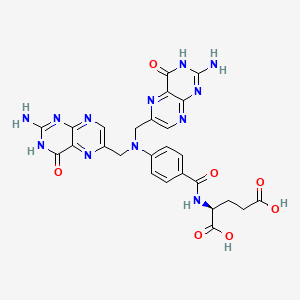
6-Pterinyl Folic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Pterinyl folic acid is a chemical reagent used in the synthesis of pteridine derivatives. It is also utilized to prepare sulfates and esters of folic acid. This compound is a derivative of folic acid, which is essential for various biological processes, including DNA synthesis and repair, and amino acid metabolism .
準備方法
Synthetic Routes and Reaction Conditions
6-Pterinyl folic acid can be synthesized through a multi-step process:
- The solid is added to a mixture of dimethylformamide and N-methyl-2-pyrrolidone, followed by the addition of pterin methyl bromide. The mixture is stirred, and water is added to separate out the solid pterinyl folic acid di tert butyl carbonate .
- The solid is treated with a mixture of trifluoroacetic acid and dichloromethane to remove the protection group, yielding this compound .
Pteroic acid: and are added to dimethylformamide and stirred in the presence of a condensing agent and auxiliary reagent.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6-Pterinyl folic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different pterin derivatives.
Reduction: Reduction reactions can yield tetrahydrofolate derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pterin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various pterin derivatives, tetrahydrofolate, and substituted pterins, which have diverse applications in biological and chemical research .
科学的研究の応用
6-Pterinyl folic acid has several scientific research applications:
Chemistry: It is used in the synthesis of pteridine derivatives and as a reagent in various organic reactions.
Biology: It plays a role in studying folate metabolism and its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
作用機序
6-Pterinyl folic acid exerts its effects by participating in folate metabolism. It acts as a cofactor for enzymes involved in the synthesis of purines, pyrimidines, and methionine. These processes are crucial for DNA and RNA synthesis, cell division, and amino acid metabolism . The compound targets enzymes such as dihydrofolate reductase, which reduces folic acid to its active form, tetrahydrofolate .
類似化合物との比較
Similar Compounds
Folic Acid: The parent compound of 6-pterinyl folic acid, essential for various biological processes.
Tetrahydrofolate: The active form of folic acid, involved in one-carbon transfer reactions.
Biopterin: A pterin derivative that acts as a cofactor in enzymatic reactions.
Molybdopterin: Another pterin derivative involved in redox reactions.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in the synthesis of pteridine derivatives and its role in preparing sulfates and esters of folic acid. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
特性
CAS番号 |
1391068-26-0 |
|---|---|
分子式 |
C26H24N12O7 |
分子量 |
616.5 g/mol |
IUPAC名 |
(2S)-2-[[4-[bis[(2-amino-4-oxo-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H24N12O7/c27-25-34-19-17(22(42)36-25)31-12(7-29-19)9-38(10-13-8-30-20-18(32-13)23(43)37-26(28)35-20)14-3-1-11(2-4-14)21(41)33-15(24(44)45)5-6-16(39)40/h1-4,7-8,15H,5-6,9-10H2,(H,33,41)(H,39,40)(H,44,45)(H3,27,29,34,36,42)(H3,28,30,35,37,43)/t15-/m0/s1 |
InChIキー |
HTFSBJVLFFEYIV-HNNXBMFYSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)CC4=CN=C5C(=N4)C(=O)NC(=N5)N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)CC4=CN=C5C(=N4)C(=O)NC(=N5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
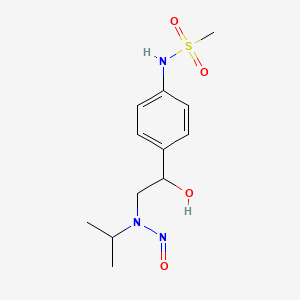
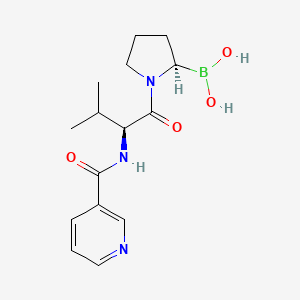
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
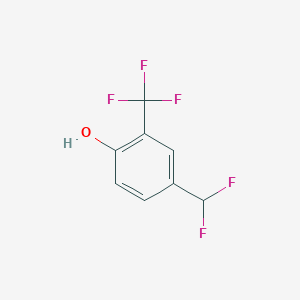
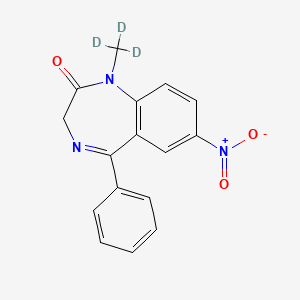
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
